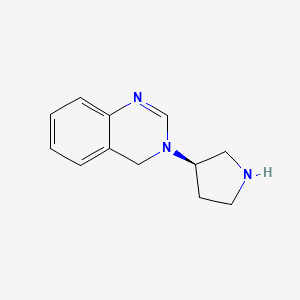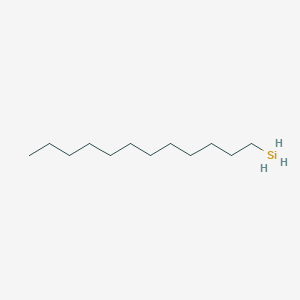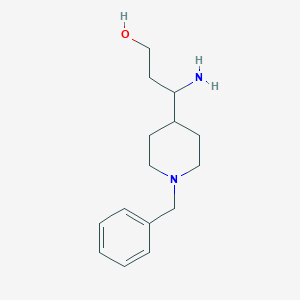![molecular formula C7H8N2O2 B13961509 Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 342402-86-2](/img/structure/B13961509.png)
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diazabicyclo[320]hepta-3,6-diene-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Métodos De Preparación
The synthesis of Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate typically involves photochemical isomerization reactions. For instance, the photochemical isomerization of 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene to 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene has been documented This process involves irradiation of a benzene solution, leading to skeletal rearrangement
Análisis De Reacciones Químicas
Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate undergoes various chemical reactions, including photochemical isomerization. Common reagents and conditions used in these reactions include benzene solutions and irradiation . The major products formed from these reactions are often other bicyclic compounds with rearranged structures.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used to study photochemical reactions and skeletal rearrangements. In biology and medicine, its unique structure may be explored for potential therapeutic applications, although specific uses in these fields are not well-documented. Its industrial applications are limited, likely due to its specialized nature and the complexity of its synthesis.
Mecanismo De Acción
The mechanism of action for Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate involves photochemical isomerization, where the compound undergoes structural changes upon exposure to light. This process involves the absorption of photons, leading to electronic excitation and subsequent rearrangement of the molecular structure . The molecular targets and pathways involved in this process are primarily related to the compound’s diazabicyclo framework.
Comparación Con Compuestos Similares
Similar compounds to Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate include other bicyclic compounds such as 1,2,5-trisilabicyclo[3.2.0]hepta-3,6-diene and 1,4,7-trisilabicyclo[2.2.1]hepta-2,5-diene . These compounds share similar structural features but differ in their specific arrangements and functional groups. The uniqueness of this compound lies in its diazabicyclo framework, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
342402-86-2 |
|---|---|
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-3-2-5(6)4-8-9/h2-6H,1H3 |
Clave InChI |
BNAQHTQLAMSIPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2C=CC2C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


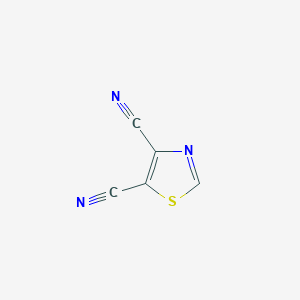
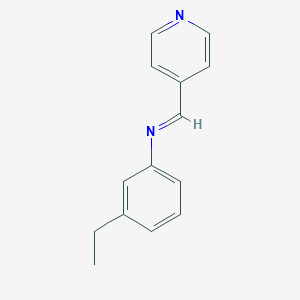


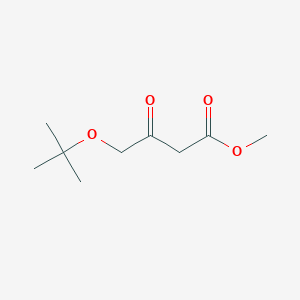
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)

